molecular formula C17H24N2O3S B2735079 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040709-72-5

4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2735079
CAS No.: 1040709-72-5
M. Wt: 336.45
InChI Key: BFETVQZEVLGABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .

Scientific Research Applications

Pyrazine Derivatives in Food Science

Pyrazine derivatives are important for their contribution to the flavor profile of foods, resulting from the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor. Research emphasizes strategies to control the generation of pyrazine compounds to enhance food flavor while minimizing undesirable by-products (Yu et al., 2021).

Pharmacological Applications

Pyrazine derivatives have been recognized for their wide range of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, treatment for arteriosclerosis, and antiviral activities. This highlights the chemical's potential in developing more effective and clinically interesting compounds through further studies (Ferreira & Kaiser, 2012).

Chemical Synthesis and Catalysis

Research on pyrazine derivatives extends to their synthesis and application in catalysis. The exploration of hybrid catalysts for synthesizing pyrazine scaffolds demonstrates their importance in the medicinal and pharmaceutical industries, highlighting the versatility of these compounds in creating bioavailable molecules with broad applications (Parmar et al., 2023).

Material Science and Nanotechnology

Pyrazine derivatives also play a crucial role in material science and nanotechnology, serving as building blocks for various molecular, macromolecular, and supramolecular systems. Their applications include use in semiconductors, sensors, liquid crystals, and energy storage materials, showcasing the adaptability of these compounds in developing innovative materials (Segura et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could include binding to specific receptors, inhibiting enzymes, or modulating cellular processes .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Properties

IUPAC Name

1-(3-methylbutyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(2)8-9-18-10-17(20)19(14-6-4-3-5-7-14)16-12-23(21,22)11-15(16)18/h3-7,13,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFETVQZEVLGABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.